molecular formula C17H18O B14729035 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone CAS No. 5472-18-4

1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone

Katalognummer: B14729035
CAS-Nummer: 5472-18-4
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: SCQBZCGEYWNZBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone is a synthetic organic compound known for its unique structure and properties It belongs to the class of ketones and is characterized by a phenanthrene backbone with a methyl group and an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 10-methyl-5,6,7,8-tetrahydrophenanthrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures the consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene ring, enhancing the compound’s versatility.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the development of novel materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The compound’s structure allows it to fit into active sites of target proteins, influencing their function and leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl)ethan-1-one: Known for its use in fragrances and as a synthetic ketone.

    1-(2,3,4,7,8,8a-Hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one: Another compound with a similar structure used in various industrial applications.

Uniqueness: 1-(10-Methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone stands out due to its specific phenanthrene backbone, which imparts unique chemical and physical properties

Eigenschaften

CAS-Nummer

5472-18-4

Molekularformel

C17H18O

Molekulargewicht

238.32 g/mol

IUPAC-Name

1-(10-methyl-5,6,7,8-tetrahydrophenanthren-2-yl)ethanone

InChI

InChI=1S/C17H18O/c1-11-9-14-5-3-4-6-15(14)16-8-7-13(12(2)18)10-17(11)16/h7-10H,3-6H2,1-2H3

InChI-Schlüssel

SCQBZCGEYWNZBR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CCCC2)C3=C1C=C(C=C3)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.